tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO3 and a molecular weight of 233.28 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with a fluorine atom, a hydroxyl group, and a tert-butyl ester group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-fluoropiperidine as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including alkylation, hydroxylation, and esterification . The specific conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the fluorine atom or the hydroxyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
Tert-Butyl 3-fluoro-4-hydroxymethylpiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.
Tert-Butyl 3-fluoro-4-methylpiperidine-1-carboxylate: Similar structure but without the hydroxyl group.
Uniqueness: Tert-Butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H20FNO3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3 |
InChI Key |
BSBXMDFINYFUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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